tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis . The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
The synthesis of tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or acetonitrile solutions and can be carried out at ambient temperature . Industrial production methods may utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction:
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and acids depending on the desired transformation . Major products formed from these reactions often involve the deprotected amine or coupled products in the case of cross-coupling reactions .
Scientific Research Applications
tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action for this compound primarily involves the protection and deprotection of amino groups. The Boc group is added to the amino group under basic conditions and can be removed under acidic conditions . This selective protection allows for the synthesis of complex molecules without interference from reactive amino groups .
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids and derivatives, such as:
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- (4-{4-[(tert-Butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid
These compounds share the Boc protecting group but differ in their specific structures and applications. The uniqueness of tert-butyl N-[1-methyl-4-(trifluoromethanesulfonyloxy)cyclohex-3-en-1-yl]carbamate lies in its specific use in peptide synthesis and its stability under various reaction conditions .
Properties
IUPAC Name |
[4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexen-1-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3NO5S/c1-11(2,3)21-10(18)17-12(4)7-5-9(6-8-12)22-23(19,20)13(14,15)16/h5H,6-8H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNLGPHGFVVJRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=CC1)OS(=O)(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.